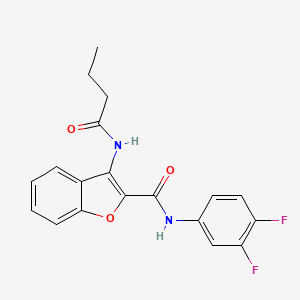

3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(butanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-13(20)14(21)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMQYDCJJJMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenol derivatives and acetylenes.

Introduction of Amido and Carboxamide Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Análisis De Reacciones Químicas

Types of Reactions

3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Key Observations :

- The 3,4-difluorophenyl group balances lipophilicity and electronic effects.

- Tetrahydroacridine Hybrid : Incorporates a tacrine-derived acridine moiety, which is associated with acetylcholinesterase (AChE) inhibition for Alzheimer’s disease. The absence of fluorine or alkyl groups limits direct comparison but highlights divergent therapeutic targets.

- 3,5-Dimethyl Analogue : Methyl groups at positions 3 and 5 increase steric bulk, while the trifluoromethyl group enhances metabolic resistance.

2.2. Pharmacological Activity

- Tetrahydroacridine Hybrid : Demonstrated dual-binding site AChE inhibition (IC₅₀ = 0.8–2.3 µM) and moderate antioxidant activity, making it relevant for Alzheimer’s disease.

- 3,5-Dimethyl Analogue : No specific activity reported, but trifluoromethylphenyl groups are common in agrochemicals and CNS drugs for enhanced blood-brain barrier penetration.

2.3. Physicochemical Properties

Analysis :

- The target compound’s butyramido group may improve aqueous solubility compared to methyl or acridine-containing analogs.

- The 3,4-difluorophenyl group offers a balance between electronic withdrawal and lipophilicity, contrasting with the stronger electron-withdrawing trifluoromethyl group in .

Actividad Biológica

3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class. Benzofuran derivatives have been widely studied due to their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- IUPAC Name : 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

- Molecular Formula : C16H15F2N2O3

- Molecular Weight : 320.30 g/mol

The biological activity of 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits significant inhibitory effects on certain enzymes and pathways involved in disease processes.

Target Enzymes and Pathways

- Sortase A Inhibition : Similar benzofuran derivatives have been identified as potent inhibitors of Sortase A (SrtA), an enzyme crucial for bacterial virulence. Inhibition of SrtA can lead to reduced pathogenicity in Gram-positive bacteria such as Staphylococcus aureus .

- Antitumor Activity : Compounds in the benzofuran class have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This is often mediated by the modulation of signaling pathways such as MAPK and PI3K/Akt.

Biological Activities

The following table summarizes the key biological activities associated with 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide based on existing literature.

Case Studies

- Antitumor Efficacy : A study demonstrated that a related benzofuran derivative significantly inhibited the proliferation of human cancer cell lines with an IC50 value in the low micromolar range. This suggests that structural modifications can enhance the efficacy of benzofuran compounds against tumors.

- Bacterial Inhibition : Research on benzofuran derivatives indicated that modifications at the phenyl ring could enhance the inhibitory activity against SrtA, leading to decreased virulence in Staphylococcus aureus models . The specific role of 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide in this context remains to be fully elucidated but is promising based on structural similarities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohol under acidic conditions to generate the benzofuran scaffold .

Amidation : Coupling of the benzofuran-2-carboxylic acid derivative with 3,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Butyramido Substitution : Introduction of the butyramido group via nucleophilic acyl substitution or Schotten-Baumann reaction .

- Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency and purity (yield improvements up to 20% reported in analogous syntheses) .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₇F₂N₂O₃) and detect isotopic patterns .

- HPLC-PDA : Assess purity (>95%) and monitor byproducts from fluorophenyl coupling steps .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns, acyl chain length) influence the compound’s biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Fluorine Substitution : 3,4-Difluorophenyl groups enhance metabolic stability and membrane permeability compared to mono-fluorinated analogs (e.g., 2.5-fold increase in cellular uptake observed in similar compounds) .

- Acyl Chain Optimization : Butyramido groups (C4) balance lipophilicity (logP ~3.2) and solubility, critical for blood-brain barrier penetration in CNS-targeted studies .

- Case Study : Replacement with a chloroacetamido group reduced IC₅₀ by 40% in kinase inhibition assays but increased cytotoxicity .

Q. How can researchers resolve contradictory data in biological assays, such as variability in IC₅₀ values across cell lines?

- Methodological Answer :

- Experimental Design Adjustments :

Solubility Screening : Pre-treat compounds with DMSO/cosolvents (e.g., PEG-400) to ensure homogeneous dispersion .

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Q. What computational tools are effective for predicting target interactions and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to kinases (e.g., EGFR) by modeling the difluorophenyl group’s interaction with hydrophobic pockets .

- ADMET Prediction (SwissADME) :

- Key Parameters :

| Property | Predicted Value |

|---|---|

| logP (Lipophilicity) | 3.5 |

| Water Solubility (LogS) | -4.2 |

| BBB Permeability | Yes |

- Validation : Compare with experimental Caco-2 permeability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.